Rutin, also known as rutoside, quercetin-3-rutinoside, and sophorin, is a naturally occurring citrus flavonoid glycoside found in a wide variety of plants, including buckwheat, fruits (citrus fruits, berries), vegetables, and beverages (tea). [, , , , , , , ] It belongs to a group of polyphenolic compounds known as flavonoids. [, , , , ] Rutin is recognized for its diverse pharmacological effects and has been the subject of extensive scientific research, particularly in the fields of medicine, pharmacology, and food science. [, , , , , , , , , ]
Rutin can be extracted from several plant sources:
Rutin is classified as a flavonoid glycoside. Its chemical formula is CHO, and it features a quercetin backbone with a rutinose sugar moiety attached. This classification highlights its role in plant metabolism and its significance in human nutrition due to its bioactive properties.
Rutin can be synthesized through various methods:
The extraction process typically involves:
Rutin consists of a flavonoid structure with a sugar component. The molecular structure can be represented as follows:
Rutin undergoes several chemical reactions:
The stability of rutin under different pH levels and temperatures has been studied, indicating that it is more stable under neutral to slightly alkaline conditions. The kinetics of hydrolysis can be monitored using spectrophotometric methods.
Rutin exhibits multiple mechanisms of action:
Studies indicate that rutin's antioxidant capacity is significantly higher than that of many other flavonoids, contributing to its protective effects against various diseases.
Rutin has garnered attention for its potential therapeutic applications:
Research continues into the benefits of rutin in preventing chronic diseases such as cardiovascular diseases, diabetes, and certain cancers due to its multifaceted biological activities.
The biosynthesis of rutin (quercetin-3-O-rutinoside) occurs through the phenylpropanoid-flavonoid pathway, a specialized metabolic route conserved across angiosperms. This pathway initiates with the amino acid phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid [1] [7]. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) and activation by 4-coumaroyl-CoA ligase (4CL) yields 4-coumaroyl-CoA, the foundational molecule for flavonoid biosynthesis [2] [4]. The chalcone synthase (CHS) enzyme catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, which is isomerized to naringenin by chalcone isomerase (CHI) [3] [7].
The pathway then diverges specifically toward rutin production through hydroxylation and glycosylation steps. Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol, which undergoes B-ring hydroxylation by the cytochrome P450 enzyme flavonoid 3′-hydroxylase (F3′H) to form dihydroquercetin [1] [6]. Flavonol synthase (FLS) oxidizes dihydroquercetin to quercetin, the aglycone backbone of rutin [2] [3]. The final steps involve sequential glycosylation: first, UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches glucose to quercetin's C-3 position, forming isoquercitrin, followed by rutinose synthase (rutinosidase) adding rhamnose via flavonol-3-O-glucoside L-rhamnosyltransferase (RT) to yield rutin [2] [7]. The RT enzyme, characterized in Capparis spinosa and Fagopyrum tataricum, exhibits stringent substrate specificity for quercetin-3-O-glucoside [2] [5].
Table 1: Key Enzymes in Rutin Biosynthesis Pathway
Enzyme | EC Number | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of phenylalanine to cinnamic acid | Cytoplasm |
4-Coumaroyl-CoA ligase (4CL) | 6.2.1.12 | Activation of coumaric acid to 4-coumaroyl-CoA | Endoplasmic reticulum |
Chalcone synthase (CHS) | 2.3.1.74 | Condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone | Cytoplasm |
Flavonoid 3′-hydroxylase (F3′H) | 1.14.14.82 | Hydroxylation of dihydrokaempferol to dihydroquercetin | Endoplasmic reticulum |
Flavonol synthase (FLS) | 1.14.11.23 | Oxidation of dihydroquercetin to quercetin | Cytoplasm |
Flavonol-3-O-glucoside L-rhamnosyltransferase (RT) | 2.4.1.- | Addition of rhamnose to isoquercitrin to form rutin | Vacuolar membrane |
Fagopyrum species, particularly tartary buckwheat (F. tataricum) and common buckwheat (F. esculentum), exhibit significant genetic divergence in rutin accumulation. Tartary buckwheat seeds contain 40–50 times higher rutin concentrations (0.8–1.8% dry weight) compared to common buckwheat (0.01% dry weight) [3] [9]. This disparity stems from differential expression of biosynthetic genes and the presence of a rutin-degrading enzyme (RDE) in common buckwheat that hydrolyzes rutin to quercetin during seed processing [5] [7]. Transcriptomic analyses reveal that FtPAL, FtFLS, and FtRT exhibit 4–7-fold higher expression in developing seeds of F. tataricum than in F. esculentum [5] [9]. Additionally, tartary buckwheat possesses unique MYB-bHLH transcription factor complexes (FtMYB102-FtbHLH4) that activate the promoters of FtPAL and FtFLS, amplifying flux through the pathway [7].
Environmental elicitors profoundly modulate rutin biosynthesis. In Capparis spinosa, foliar application of methyl jasmonate (MeJA) at 150 μM elevates rutin content to 13.27 mg/g dry weight—a 7.58-fold increase over controls—by upregulating 4CL, F3′H, FLS, and RT genes within 24 hours [2]. Similarly, salicylic acid (SA) at 100 mg/L enhances rutin accumulation in young leaves by 3-fold [2]. Light quality also influences rutin synthesis; UV-B radiation increases F. tataricum F3′H and FLS expression by activating UV-responsive transcription factors (MYB4R1), while blue light upregulates CHS and FLS in sprouts [7]. Nutrient stress, particularly phosphorus deficiency, elevates rutin by 60% in buckwheat seedlings by diverting metabolic resources toward secondary metabolites [3] [9].
Table 2: Rutin Content Variation in Fagopyrum Species Across Growth Stages
Growth Stage | F. tataricum (IC-14889) Rutin Content (mg/g DW) | F. esculentum (IC-540858) Rutin Content (mg/g DW) | Key Upregulated Genes |
---|---|---|---|
Germination (S1) | 4.8 ± 0.3 | 1.4 ± 0.1 | PAL, 4CL |
Seedling (S3) | 7.2 ± 0.5 | 2.1 ± 0.2 | CHS, CHI |
Flowering (S6) | 18.9 ± 1.2 | 3.5 ± 0.3 | F3′H, FLS |
Early seed formation (S7) | 22.4 ± 1.5 | 4.1 ± 0.4 | UFGT, RT |
Seed maturation (S9) | 16.3 ± 1.0 | 0.9 ± 0.1 | RT |
Rutin biosynthesis demonstrates significant evolutionary diversification across angiosperm families, reflected in pathway kinetics, storage sites, and regulatory mechanisms. In Polygonaceae (Fagopyrum spp.), rutin accumulates predominantly in flowers and seeds, with biosynthesis driven by tandemly duplicated FLS and RT genes [3] [7]. Conversely, Rutaceae species (Citrus spp.) accumulate rutin in fruit peels and leaves, utilizing a distinct glucosyltransferase isoform (CsRT1) that shows higher affinity for quercetin than kaempferol [1] [4]. Capparis spinosa (Capparaceae), a Mediterranean shrub, achieves exceptional rutin levels in young leaves (61.46 mg/g DW under MeJA elicitation) through coordinated induction of 4CL and RT genes [2].
The Oleaceae family employs divergent strategies: Ligustrum vulgare accumulates rutin alongside secoiridoids like oleuropein, with highest concentrations in flowers (33.43 mg/g DW oleuropein) [10]. Its rutin biosynthesis involves subcellular compartmentalization, where glycosylation occurs in the cytosol, and storage occurs in vacuolar inclusions [10]. Fabaceae species like Tephrosia spp. exhibit tissue-specific hydroxylation patterns, with F3′H expression restricted to trichomes, limiting rutin production to epidermal layers [6].
Evolutionary analyses reveal that A-type cytochrome P450 enzymes (CYP71 clan), particularly F3′H (CYP75B) and F3′5′H (CYP75A), underwent lineage-specific duplications. Tartary buckwheat possesses three functional F3′H copies with promoter variants responsive to light and jasmonates, whereas Arabidopsis thaliana has a single copy [6] [7]. Similarly, the RT enzyme in rutin-producing species evolved from UDP-glycosyltransferase family 78 (UGT78) through neofunctionalization, gaining specificity for rhamnose donors over glucose [2] [4]. These genetic adaptations underscore how rutin biosynthesis has been independently optimized in disparate angiosperm lineages for ecological adaptation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7